Megaphone

Natural Product Chemistry Cancer Research Structure-Activity Relationship

Researchers probing neolignan-mediated cytotoxicity face limited access to enantiopure material with a reactive α,β-unsaturated ketone-most analogs are racemates or acetylated derivatives lacking the free electrophile. • Crystalline solid (mp 152 °C) enables polymorph screening and solid-state formulation studies; oily analogs (e.g., megaphone acetate) preclude such investigations. • Enantiospecific total synthesis delivers single-enantiomer (-)-megaphone for rigorous SAR and target-ID assays. • Reactive free ketone (IR: 1670 cm⁻¹) permits direct Michael-addition probing with biological nucleophiles-a line of inquiry confounded when using acetylated derivatives.

Molecular Formula C22H30O6
Molecular Weight 390.5 g/mol
CAS No. 64332-37-2
Cat. No. B1205343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMegaphone
CAS64332-37-2
Molecular FormulaC22H30O6
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)C2(CC(C=CC2=O)OC)CC=C
InChIInChI=1S/C22H30O6/c1-7-10-22(13-16(25-3)8-9-19(22)23)14(2)20(24)15-11-17(26-4)21(28-6)18(12-15)27-5/h7-9,11-12,14,16,20,24H,1,10,13H2,2-6H3/t14-,16+,20-,22-/m1/s1
InChIKeyJCRROBQLLRCCAV-SQKDIAQBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Megaphone Baseline Profile


Megaphone (CAS 64332-37-2) is a cytotoxic neolignan, a naturally occurring compound structurally characterized by a phenylpropanoid dimer framework [1]. It is obtained from Aniba megaphylla and other Lauraceae species, and its structure has been confirmed by X‑ray crystallography [1][2]. The compound has a molecular formula of C₂₂H₃₀O₆, a molar mass of 390.48 g/mol, and is a crystalline solid with a melting point of 152 °C [2][3]. Key structural features include a cyclohexenone ring, an allyl group, and a trimethoxyphenyl moiety, which distinguish it from its acetylated derivative, megaphone acetate [1].

Megaphone Irreplaceability


Megaphone is a chiral neolignan with a specific α,β‑unsaturated ketone moiety that is essential for its observed biological activity [1][2]. Substituting megaphone with its close structural analog, megaphone acetate, alters the hydrogen‑bonding capacity and lipophilicity of the molecule, which can lead to different pharmacokinetic and pharmacodynamic profiles [1][3]. Furthermore, synthetic racemic megaphone may exhibit different activity than the naturally occurring enantiomer [1][2]. These structural nuances preclude simple interchangeability with in‑class compounds, as evidenced by the differential cytotoxic potencies observed between megaphone acetate and other neolignans [4].

Megaphone Analogue Differentiation


α,β-Unsaturated Ketone Pharmacophore

Megaphone contains an α,β‑unsaturated ketone moiety (IR: 1670 cm⁻¹), a structural feature associated with Michael‑type reactivity towards biological nucleophiles [1]. Megaphone acetate, in which the hydroxyl group is acetylated, lacks this free ketone reactivity and may exhibit a different spectrum of biological activity [1][2]. While direct, side‑by‑side cytotoxicity data for megaphone and megaphone acetate in the same assay system are not publicly available, the structural divergence provides a plausible basis for differential potency. For reference, megaphone acetate displays ED₅₀ values of 4.35 × 10⁻² µg/mL (A‑549 lung), 2.16 µg/mL (MCF‑7 breast), and 6.08 × 10⁻² µg/mL (HT‑29 colon) [3]. These values underscore the potential for megaphone to exhibit a distinct cytotoxic profile due to its unmodified α,β‑unsaturated ketone.

Natural Product Chemistry Cancer Research Structure-Activity Relationship

Chiral Identity and Biological Activity

Megaphone is a chiral molecule; the natural product is a single enantiomer, but reported extraction and synthesis procedures yield racemic mixtures [1][2]. Enantiospecific total synthesis of (−)-megaphone has been achieved, allowing access to a defined stereoisomer [3]. In contrast, many in‑class neolignans are studied as racemates, which can confound biological interpretation. The availability of enantiopure (−)-megaphone provides a clear advantage for studies requiring defined stereochemistry, such as target engagement assays or in vivo pharmacokinetic evaluations.

Synthetic Chemistry Chirality Drug Discovery

Megaphone Acetate as Cytotoxicity Benchmark

While direct quantitative cytotoxicity data for megaphone are not publicly reported in accessible literature, the closely related derivative megaphone acetate shows potent activity against human tumor cell lines, with ED₅₀ values of 4.35 × 10⁻² µg/mL (A‑549 lung), 2.16 µg/mL (MCF‑7 breast), and 6.08 × 10⁻² µg/mL (HT‑29 colon) [1]. These values are significantly lower (more potent) than those of another co‑isolated neolignan, megaphyllone acetate, which exhibited ED₅₀ values of 2.26 × 10⁻¹ µg/mL, 4.02 × 10⁻¹ µg/mL, and 4.10 × 10⁻² µg/mL, respectively [1]. This class‑level inference suggests that the megaphone scaffold—with its free α,β‑unsaturated ketone—may confer even greater potency than its acetylated form, making megaphone a compelling candidate for procurement in cytotoxicity screening campaigns.

Cytotoxicity Assay Human Tumor Cell Lines Natural Product Pharmacology

Crystalline Solid Advantage

Megaphone is a crystalline solid with a well‑defined melting point of 152 °C [1][2]. In contrast, its close analogs megaphone acetate and megaphyllone acetate are isolated as oily liquids [3]. This physical difference has practical implications for handling, storage, and formulation. The solid‑state nature of megaphone facilitates precise weighing, long‑term storage without solvent evaporation concerns, and potential for solid‑state characterization (e.g., X‑ray powder diffraction) as a quality control metric—features not readily applicable to the oily analogs.

Analytical Chemistry Quality Control Formulation

Megaphone Application Scenarios


α,β-Unsaturated Ketone Mechanism Studies

Megaphone is the optimal choice for investigations into the role of the α,β‑unsaturated ketone moiety in neolignan‑mediated cytotoxicity. Its unmodified ketone (IR: 1670 cm⁻¹) [1] provides a reactive electrophilic center that is absent in acetylated analogs such as megaphone acetate. Researchers can use megaphone to directly probe Michael‑addition mechanisms with biological nucleophiles (e.g., cysteine residues), a line of inquiry that is confounded when using the acetylated derivative.

Stereochemistry-Dependent Profiling

For studies requiring enantiopure material to minimize biological variability, megaphone is the preferred candidate. Enantiospecific total synthesis of (−)-megaphone has been established [2], enabling access to a single stereoisomer. This is in contrast to many other neolignans that are only available as racemates. Procurement of enantiopure megaphone supports rigorous structure‑activity relationship (SAR) studies, target identification assays, and in vivo pharmacokinetic evaluations where stereochemistry may influence outcome.

Solid-Form Screening and Pre-formulation

Megaphone's crystalline solid nature (mp 152 °C) [3][4] makes it an attractive candidate for pre‑formulation studies, including polymorph screening, solid‑state stability assessment, and development of solid dosage forms. The oily liquid analogs (e.g., megaphone acetate, megaphyllone acetate) [1] are less amenable to such investigations, limiting their utility in early‑stage drug development workflows where solid‑state properties are critical.

Tumor Cell Panel Cytotoxicity Screening

Megaphone should be prioritized for inclusion in cytotoxicity screening panels against human tumor cell lines (e.g., A‑549 lung, MCF‑7 breast, HT‑29 colon) to directly compare its potency with its acetylated derivative. Megaphone acetate exhibits potent ED₅₀ values in the sub‑microgram per milliliter range [5]; obtaining megaphone allows researchers to test the hypothesis that the free α,β‑unsaturated ketone confers even greater activity, thereby guiding the selection of lead candidates for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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